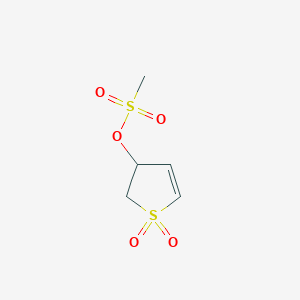

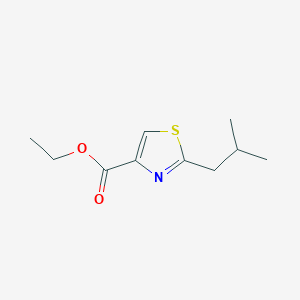

1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate, also known as DMTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTS is a sulfonate ester that is commonly used as a reagent in organic synthesis, but it has also been shown to have interesting biochemical and physiological effects.

Scientific Research Applications

Methanotrophs: Adding Value with Methane

Methanotrophs are bacteria capable of utilizing methane as their sole carbon source, opening a wide range of biotechnological applications. They can produce valuable products such as single-cell protein, biopolymers, and components for nanotechnology from methane. This demonstrates the potential of methane-utilizing organisms to generate value from methane, a principle that could extend to chemical compounds like "1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate" by exploring similar bioconversion processes (Strong, Xie, & Clarke, 2015).

Photocatalytic Oxidation of Sulfur Compounds

Photocatalysis is a method used to oxidize sulfur compounds in polluted atmospheres, decreasing their harmful effects. Studies on TiO2-based photocatalytic processes designed for oxidation of sulfur compounds suggest potential applications for compounds like "1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate" in environmental remediation or pollution control technologies (Cantau et al., 2007).

Anaerobic Oxidation of Methane with Sulphate

The anaerobic oxidation of methane (AOM) with sulphate in marine environments involves microbial communities that could offer insights into the biogeochemical cycles of sulfur and carbon. Understanding these processes can inform applications of sulfur-containing compounds in environmental sciences (Niemann & Elvert, 2008).

Methane Production and Oxidation in Soils

Soil methanotrophs contribute to methane oxidation, transforming methane into CO2. This natural process of methane cycling has implications for greenhouse gas management and could be relevant for studying the environmental impact and biodegradation pathways of sulfur-containing methane derivatives (Mer & Roger, 2001).

Antioxidant Capacity Reaction Pathways

Understanding the reaction pathways of antioxidant capacity can provide insights into the chemical behavior and potential applications of "1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate" in pharmacology or materials science. Studies on the mechanisms of antioxidant reactions can inform the development of new compounds with enhanced stability or reactivity (Ilyasov et al., 2020).

properties

IUPAC Name |

(1,1-dioxo-2,3-dihydrothiophen-3-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5S2/c1-11(6,7)10-5-2-3-12(8,9)4-5/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKPWYGOXLYUSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CS(=O)(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxido-2,3-dihydrothiophen-3-yl methanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)

![3-[2-Piperidin-1-yl-5-(trifluoromethyl)phenyl]iminobenzo[f]chromene-2-carboxamide](/img/structure/B2439770.png)

![3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2439774.png)

![2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B2439775.png)

![2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B2439780.png)

![2-Chloro-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]acetamide](/img/structure/B2439783.png)

![N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2439785.png)

![3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439786.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439787.png)